N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS2.ClH/c1-12-10-13(2)16-14(11-12)19-18(24-16)21(8-7-20(3)4)17(22)15-6-5-9-23-15;/h5-6,9-11H,7-8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSVIPLBCLADHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=CS3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic organic compound with significant potential in medicinal chemistry. This compound features a complex structure that includes a benzo[d]thiazole moiety and a dimethylamino group, which are critical for its biological activity. The molecular formula is , and it has a molecular weight of approximately 436.0 g/mol.
Chemical Structure and Synthesis
The synthesis of this compound generally involves several key steps:
- Formation of the benzo[d]thiazole ring: Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of the dimethylaminoethyl group: Involves alkylation with a dimethylaminoethyl halide.
- Formation of the carboxamide moiety: Finalized by acylation with acetic anhydride or acetyl chloride.
These synthetic routes allow for the exploration of various derivatives and analogs, enhancing its potential applications in pharmacology.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The structural characteristics facilitate binding to these targets, modulating their activity and leading to various biological effects.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance:
- Inhibition of Cancer Cell Proliferation: Studies have shown that related compounds can effectively inhibit the growth of various cancer cell lines through mechanisms involving DNA binding and apoptosis induction .
Neuroprotective Effects
Certain derivatives have been studied for their neuroprotective properties against oxidative stress and neuroinflammation, suggesting potential applications in treating neurodegenerative diseases .
Antimicrobial Activity
Compounds containing the benzo[d]thiazole moiety have demonstrated antimicrobial properties. For example, derivatives have shown efficacy against Staphylococcus aureus strains, including those resistant to methicillin .
Table: Biological Activities of Related Compounds
Case Study: Antitubercular Activity
A study evaluated the anti-tubercular activity of synthesized benzothiazole derivatives, revealing that compounds similar to this compound exhibited promising results against Mycobacterium tuberculosis with significant selectivity and bioavailability .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies on related compounds indicated favorable absorption profiles and metabolic stability, which are essential for therapeutic applications .
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a chemical compound with potential applications in scientific research. This compound has the molecular formula and a molecular weight of 396.0 .
Here's what is known about its potential applications and related compounds:
Benzothiazole Derivatives
- N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride, a related benzothiazole derivative, falls into the category of heterocyclic compounds that have been studied for their wide range of biological activities.
- Benzothiazoles are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, making them of significant interest in research.
- The specific structure of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride suggests potential interactions with various biological targets, enhancing its therapeutic relevance.
- Molecular docking studies suggest that this compound effectively interacts with active sites on target proteins through hydrogen bonding and hydrophobic interactions, which could lead to significant therapeutic effects.
Other related information
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazole and Thiophene Families
a. N-(2-(Dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide Hydrochloride ()
- Molecular Formula : C₂₄H₃₁ClN₄O₃S₂
- Key Differences: Replaces the thiophene-2-carboxamide with a tosylpropanamide group.
- Synthesis : Likely involves sulfonylation steps, as seen in for sulfonylacetamide derivatives.
b. N-(2-(Dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide Hydrochloride ()
- Molecular Formula : C₂₂H₂₇ClFN₃O₃S₂
- Key Differences : Incorporates a 4-fluorophenylsulfonyl group, which may enhance metabolic stability and lipophilicity due to fluorine’s electronegativity. This contrasts with the thiophene-2-carboxamide’s planar aromatic system, which could favor π-π stacking interactions in biological targets.
c. 3-Chloro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide ()
- Molecular Formula : C₁₂H₇ClN₄O₃S₂
- Key Differences: Lacks the dimethylaminoethyl and benzothiazole substituents but shares the thiophene-carboxamide core. The 5-nitrothiazole group introduces strong electron-withdrawing effects, which may enhance antimicrobial activity (as reported in ) but reduce bioavailability.
Quinoline and Thiazolidinone-Based Analogues
a. N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide Hydrochloride ()
- Molecular Formula : C₁₅H₂₀ClN₃O₂
- Key Differences: Substitutes the benzothiazole with a quinoline ring.
b. 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide ()
- Molecular Formula : C₂₀H₁₅ClN₄O₃S₃
- Key Differences: Features a thiazolidinone ring with a 4-chlorobenzylidene substituent. The thioxoacetamide group introduces redox-active sulfur atoms, which may confer distinct reactivity compared to the carboxamide group in the target compound.
Pharmacokinetic and Physicochemical Comparisons
*Estimated based on substituent effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride, and how can its purity be validated?
- Methodology :
- Use a two-step synthesis: (1) React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min), followed by (2) cyclization in DMF with iodine and triethylamine to form the thiadiazole core .
- Validate purity via ¹H/¹³C NMR to confirm structural integrity (e.g., dihedral angles between aromatic rings and nitro group orientations) and elemental analysis for stoichiometric validation .
Q. What solvents and reaction conditions are optimal for synthesizing thiophene-carboxamide derivatives like this compound?
- Methodology :
- Acetonitrile is preferred for initial coupling due to its polarity and ability to stabilize intermediates. DMF is critical for cyclization steps, as it facilitates iodine-mediated sulfur cleavage and ring closure .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust reflux times (1–3 hours) based on substituent steric effects .
Q. How can researchers confirm the compound’s biological activity (e.g., antimicrobial, antitumor) in preliminary assays?
- Methodology :
- Use in vitro assays:
- Antimicrobial : Broth microdilution (MIC/MBC) against S. aureus and E. coli at pH 7.4 and 5.5 to assess pH-dependent activity .
- Antitumor : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare with structurally similar thiadiazole derivatives (e.g., 5-nitro-2-furyl analogs) .
Advanced Research Questions
Q. How can researchers address low yields during the cyclization step of the thiadiazole core?
- Methodology :
- Optimize iodine stoichiometry (1.2–1.5 equiv.) and use triethylamine as a base to neutralize HI byproducts.
- Replace DMF with DMSO if sulfur precipitation inhibits cyclization; monitor via HPLC to track intermediate conversion .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values)?
- Methodology :
- Perform QSAR modeling to correlate substituent effects (e.g., 5,7-dimethylbenzo[d]thiazol-2-yl vs. 4-chlorophenyl) with activity.
- Validate via crystallography (e.g., dihedral angles between thiophene and benzothiazole rings) to assess conformational impacts on receptor binding .
Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be improved for in vivo studies?
- Methodology :
- Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the dimethylaminoethyl moiety to enhance aqueous solubility.
- Conduct microsomal stability assays (human liver microsomes) to identify metabolic hotspots (e.g., thiophene ring oxidation) .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Methodology :
- Use preparative HPLC with a C18 column (acetonitrile/water gradient) or membrane filtration (MWCO 500 Da) to remove low-molecular-weight byproducts.
- For scale-up, apply continuous-flow chemistry to improve yield and reduce iodine waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
